4-Chloro-2,5-difluoro-N-methylbenzamide 4-Chloro-2,5-difluoro-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 921213-29-8
VCID: VC16120884
InChI: InChI=1S/C8H6ClF2NO/c1-12-8(13)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3,(H,12,13)
SMILES:
Molecular Formula: C8H6ClF2NO
Molecular Weight: 205.59 g/mol

4-Chloro-2,5-difluoro-N-methylbenzamide

CAS No.: 921213-29-8

Cat. No.: VC16120884

Molecular Formula: C8H6ClF2NO

Molecular Weight: 205.59 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,5-difluoro-N-methylbenzamide - 921213-29-8

Specification

CAS No. 921213-29-8
Molecular Formula C8H6ClF2NO
Molecular Weight 205.59 g/mol
IUPAC Name 4-chloro-2,5-difluoro-N-methylbenzamide
Standard InChI InChI=1S/C8H6ClF2NO/c1-12-8(13)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3,(H,12,13)
Standard InChI Key PCZUBIUXDYLJCN-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=CC(=C(C=C1F)Cl)F

Introduction

Chemical Identity and Structural Features

4-Chloro-2,5-difluoro-N-methylbenzamide belongs to the benzamide class of organic compounds, featuring a benzene ring substituted with halogens (Cl, F) and an N-methylcarboxamide group. Its molecular formula is C₉H₇ClF₂NO, with a molecular weight of 233.61 g/mol (calculated from analogous compounds in ). Key structural attributes include:

  • Halogen substituents: Chlorine at the para position (C4) and fluorine atoms at the ortho (C2) and meta (C5) positions relative to the amide group.

  • N-methylcarboxamide: A methyl group attached to the nitrogen atom of the amide functional group, enhancing steric and electronic properties.

The compound’s structure is analogous to 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide, where bromine replaces chlorine, and a methoxy group is present. Such halogen variations significantly influence reactivity and bioactivity.

Synthesis and Reaction Pathways

While no direct synthesis methods for 4-Chloro-2,5-difluoro-N-methylbenzamide are documented, plausible routes can be inferred from related compounds:

One-Pot Synthesis via Isatoic Anhydride Intermediate

A patent describing the synthesis of 2-amino-3,5-dichloro-N-methylbenzamide offers a viable template. The process involves:

  • Reaction of isatoic anhydride with methylamine: Forms 2-amino-N-methylbenzamide.

  • Chlorination using trichloroisocyanuric acid (TCICA): Introduces chlorine substituents.

For 4-Chloro-2,5-difluoro-N-methylbenzamide, fluorination agents (e.g., Selectfluor®) would replace TCICA to introduce fluorine atoms. Solvent systems (e.g., dichloromethane or acetonitrile) and pH adjustments (8–13) are critical for product isolation .

Halogen Exchange Reactions

4-Chloro-2,5-difluorobenzonitrile (CAS 135748-35-5) , a precursor with similar substitution patterns, could undergo hydrolysis to the corresponding carboxylic acid, followed by amidation with methylamine. This route requires stringent control of reaction conditions to avoid side reactions.

Physicochemical Properties

Data extrapolated from analogous compounds suggest the following properties:

PropertyValue (Estimated)Source Compound
Molecular Weight233.61 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point200–210°C
LogP (Partition Coefficient)1.6–2.0
Vapor Pressure0.2 ± 0.4 mmHg at 25°C

The compound’s logP indicates moderate lipophilicity, suitable for penetrating biological membranes. Its vapor pressure suggests low volatility, favoring stability under ambient conditions .

Reactivity and Functional Group Transformations

Amide Hydrolysis

The amide bond is susceptible to hydrolysis under acidic or basic conditions, yielding 4-chloro-2,5-difluorobenzoic acid and methylamine. This reactivity is critical for prodrug design or metabolite studies.

Nucleophilic Aromatic Substitution

The chlorine atom at C4 can undergo substitution with nucleophiles (e.g., amines, alkoxides), enabling diversification into derivatives with tailored biological activities. Fluorine’s electron-withdrawing effect activates the ring for such reactions.

Fluorine-Specific Reactions

Fluorine atoms at C2 and C5 are typically inert under standard conditions but may participate in directed ortho-metalation reactions for further functionalization.

Industrial and Regulatory Considerations

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